molecular formula C18H18N2O5S B15293273 3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid

Cat. No.: B15293273
M. Wt: 374.4 g/mol
InChI Key: DHDYDLJGULHJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, a cyano group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and ethoxycarbonyl groups. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxycarbonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium cyanide (NaCN) or ethyl chloroformate (C3H5ClO2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: Shares a similar thiazole ring structure and cyano group.

    3-(®-4-((® 6-(2 Bromo 4 fluorophenyl) 5-(ethoxycarbonyl) 2-(thiazol-2-yl)phenoxy)-2-methylpropanoic acid: Contains similar functional groups and structural motifs.

Uniqueness

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-4-24-18(23)15-11(3)20-16(26-15)12-5-6-14(13(7-12)8-19)25-9-10(2)17(21)22/h5-7,10H,4,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDYDLJGULHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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